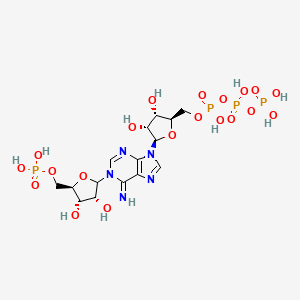
Phosphoribosyl ATP
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Phospho-D-ribofuranosyl)adenosine 5’-(tetrahydrogen triphosphate) is a complex organic compound that plays a crucial role in various biochemical processes. It is a derivative of adenosine triphosphate (ATP) and is involved in the synthesis of nucleotides, which are the building blocks of DNA and RNA .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-phospho-D-ribofuranosyl)adenosine 5’-(tetrahydrogen triphosphate) typically involves the phosphorylation of adenosine derivatives. One common method is the enzymatic phosphorylation using ATP phosphoribosyltransferase, which catalyzes the transfer of a phosphoribosyl group to adenosine .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes, where genetically engineered microorganisms are used to produce the compound in large quantities. The fermentation broth is then subjected to various purification steps to isolate the desired product .
化学反应分析
Types of Reactions: 1-(5-Phospho-D-ribofuranosyl)adenosine 5’-(tetrahydrogen triphosphate) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: It can also undergo reduction reactions to form reduced derivatives.
Substitution: Substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under different conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleotides, while reduction may produce reduced nucleotides .
科学研究应用
1-(5-Phospho-D-ribofuranosyl)adenosine 5’-(tetrahydrogen triphosphate) has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various nucleotides and nucleotide analogs.
Biology: This compound is essential for studying nucleotide metabolism and enzyme kinetics.
Medicine: It has potential therapeutic applications in treating metabolic disorders and as a diagnostic tool.
Industry: It is used in the production of nucleotide-based pharmaceuticals and as a biochemical reagent
作用机制
The mechanism of action of 1-(5-phospho-D-ribofuranosyl)adenosine 5’-(tetrahydrogen triphosphate) involves its role as a substrate for various enzymes involved in nucleotide synthesis. It participates in the phosphoribosylation of ribose 5-phosphate to form 5-phosphoribosyl-1-pyrophosphate, which is a key intermediate in the synthesis of purine and pyrimidine nucleotides .
相似化合物的比较
Adenosine triphosphate (ATP): The parent compound from which 1-(5-phospho-D-ribofuranosyl)adenosine 5’-(tetrahydrogen triphosphate) is derived.
Nicotinamide adenine dinucleotide (NAD+): Another important nucleotide involved in redox reactions.
Flavin adenine dinucleotide (FAD): A nucleotide that plays a key role in various metabolic processes.
Uniqueness: 1-(5-Phospho-D-ribofuranosyl)adenosine 5’-(tetrahydrogen triphosphate) is unique due to its specific role in nucleotide synthesis and its involvement in the regulation of various biochemical pathways. Its ability to act as a substrate for multiple enzymes makes it a versatile compound in biochemical research .
属性
分子式 |
C15H25N5O20P4 |
|---|---|
分子量 |
719.28 g/mol |
IUPAC 名称 |
[[(2R,3S,4R,5R)-5-[1-[(3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-6-iminopurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C15H25N5O20P4/c16-12-7-13(18-4-19(12)14-10(23)8(21)5(37-14)1-35-41(25,26)27)20(3-17-7)15-11(24)9(22)6(38-15)2-36-43(31,32)40-44(33,34)39-42(28,29)30/h3-6,8-11,14-16,21-24H,1-2H2,(H,31,32)(H,33,34)(H2,25,26,27)(H2,28,29,30)/t5-,6-,8-,9-,10-,11-,14?,15-/m1/s1 |
InChI 键 |
RKNHJBVBFHDXGR-MRUDJCSFSA-N |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN(C2=N)C4C(C(C(O4)COP(=O)(O)O)O)O |
手性 SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN(C2=N)C4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O |
规范 SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN(C2=N)C4C(C(C(O4)COP(=O)(O)O)O)O |
同义词 |
phosphoribosyl ATP phosphoribosyladenosine triphosphate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















